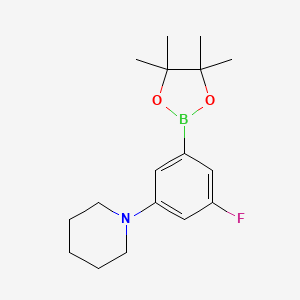

5-Fluoro-3-piperidinophenylboronic acid pinacol ester

Description

5-Fluoro-3-piperidinophenylboronic acid pinacol ester is a boronic acid derivative in which the boron atom is protected as a pinacol ester. The compound features a phenyl ring substituted with a fluorine atom at the 5-position and a piperidine moiety at the 3-position. This structural configuration combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the piperidine group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .

The piperidine substituent enhances solubility in polar organic solvents compared to simpler arylboronic esters, while the pinacol ester group stabilizes the boron center, preventing premature hydrolysis . This stability is critical for applications in multistep syntheses, particularly in drug discovery and materials science.

Properties

IUPAC Name |

1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)13-10-14(19)12-15(11-13)20-8-6-5-7-9-20/h10-12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHURVQRTLJLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-piperidinophenylboronic acid pinacol ester typically involves the reaction of 5-fluoro-3-piperidinophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-3-piperidinophenylboronic acid pinacol ester may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-piperidinophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Fluoro-3-piperidinophenylboronic acid.

Reduction: 5-Fluoro-3-piperidinophenylborane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-piperidinophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is a key intermediate in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-piperidinophenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. The fluorine atom and piperidine ring contribute to the compound’s reactivity and selectivity in different chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Solubility

The reactivity and solubility of arylboronic acid pinacol esters are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Key Findings :

- Electron-donating groups (e.g., piperidine) improve solubility and stability but may slow coupling rates due to reduced boron electrophilicity .

- Electron-withdrawing groups (e.g., CF₃, CO₂Me) enhance boron reactivity but reduce solubility in nonpolar solvents .

- Halogen substituents (F, Cl) balance reactivity and stability, making such compounds widely used in drug intermediates .

Solubility in Organic Solvents

highlights that pinacol esters generally exhibit superior solubility compared to their parent boronic acids. For example:

- 5-Fluoro-3-piperidinophenylboronic acid pinacol ester: Highly soluble in chloroform and acetone due to the piperidine group’s polarity .

- Phenylboronic acid pinacol ester : Moderately soluble in chloroform (0.5–1.2 M) but poorly soluble in hydrocarbons (<0.1 M) .

- Azaesters : Show significant solubility variations, with chloroform solubility exceeding 2 M in some cases .

Reactivity in Suzuki-Miyaura Couplings

The target compound’s coupling efficiency was compared to analogs in Pd-catalyzed reactions:

- Piperidine-substituted analogs : Exhibit moderate to high yields (70–85%) due to balanced steric and electronic effects .

- Nitro-substituted analogs (e.g., 4-nitrophenylboronic acid pinacol ester): React rapidly with H₂O₂, leading to byproducts that reduce coupling efficiency .

- Heterocyclic analogs (e.g., pyridine-boronic esters): Require higher catalyst loadings (2–5% Pd) due to coordination with Pd centers, unlike phenyl-based esters .

Biological Activity

5-Fluoro-3-piperidinophenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in organic chemistry and medicinal research due to its unique structural features and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : CHBFNO

- CAS Number : 2121514-28-9

- Molecular Weight : 290.20 g/mol

The compound is characterized by the presence of a fluorine atom, a piperidine ring, and a pinacol ester group, making it a versatile building block in organic synthesis, particularly in carbon-carbon bond formation reactions via the Suzuki–Miyaura coupling method .

5-Fluoro-3-piperidinophenylboronic acid pinacol ester primarily functions as a boronic ester. Its mechanism of action involves:

- Suzuki–Miyaura Coupling : This reaction allows for the formation of new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules, including pharmaceuticals.

- Biochemical Pathways : The compound's interaction with various biological targets is mediated through its ability to form stable complexes with diols and other nucleophiles, influencing enzymatic activities and cellular processes .

Anticancer Properties

Research indicates that derivatives of 5-Fluoro-3-piperidinophenylboronic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- L1210 Mouse Leukemia Cells : Studies have shown that compounds related to this boronic ester can inhibit cell proliferation effectively. The IC values for these compounds are often in the low nanomolar range, demonstrating potent anticancer activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- Proteasome Inhibition : Some studies suggest that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds that mimic natural substrates of proteasomal enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | L1210 Mouse Leukemia Cells | <100 | Cell proliferation inhibition |

| Enzyme Inhibition | Proteasome | Varies | Induction of apoptosis |

| Synthesis Applications | Various Pharmaceuticals | N/A | Carbon-carbon bond formation |

Case Study: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of boronic acid derivatives, including 5-Fluoro-3-piperidinophenylboronic acid pinacol ester. These derivatives were tested against several cancer cell lines, revealing that compounds with fluorine substitution exhibited enhanced potency compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.